molecular formula C27H28N2O7 B151204 (Z)-Cinnamyl Cilnidipine CAS No. 146924-45-0

(Z)-Cinnamyl Cilnidipine

Cat. No. B151204
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilnidipine is a dihydropyridine calcium channel blocker with action on both N- and L-type calcium channels used to treat hypertension . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .


Synthesis Analysis

The synthesis of Cilnidipine involves a multicomponent Hantzsch condensation reaction to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . Solid-state characterization was performed by FTIR, DSC, SEM, and XRD .


Chemical Reactions Analysis

Cilnidipine is a BCS class II drug, indicating it has poor water solubility and high permeability . It’s a probable candidate for designing novel drug delivery systems due to its poor water solubility, unreliable oral absorption, and poor bioavailability .


Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), and methanol, but has poor water solubility (≤ 2 mg/ml) .

Scientific Research Applications

Improved Synthesis

  • A study by Yuan (2006) focused on enhancing the synthetic process of cilnidipine, starting from cinnamyl alcohol through esterification, amination, and condensation-cyclization, achieving an overall yield of 57.3%. This improved procedure is described as simple, reasonable, and feasible, indicating advancements in the drug's production efficiency Improved synthesis of cilnidipine.

Mechanism of Action

  • Takahara (2009) highlighted cilnidipine's unique mechanism of action, noting its inhibitory effects on N-type calcium channels, which regulate sympathetic neurotransmitter release. This property distinguishes cilnidipine from classical calcium channel blockers and suggests its potential for broad therapeutic applications, including renoprotective, neuroprotective, and cardioprotective effects Cilnidipine: a new generation Ca channel blocker.

Enhancement of Oral Bioavailability

  • Liu et al. (2020) developed a nanosuspension of cilnidipine to improve its dissolution rate and oral bioavailability. This formulation demonstrated a significant increase in the drug's bioavailability, indicating a promising approach for enhancing the clinical application of cilnidipine in hypertension treatment A wet-milling method for the preparation of cilnidipine nanosuspension.

Comparative Studies

Renal Protective Effects

  • A key study by Fujita et al. (2007) demonstrated cilnidipine's antiproteinuric effect when added to renin-angiotensin inhibition in hypertensive patients with chronic renal disease. This indicates its superior efficacy in preventing the progression of proteinuria compared to amlodipine, suggesting a potential role in renal protection Antiproteinuric effect of the calcium channel blocker cilnidipine.

Neuroprotective Properties

  • Cilnidipine's neuroprotective effects have been investigated, demonstrating its potential to reduce oxidative stress and enhance neuronal survival signals. This suggests the drug's utility in conditions associated with neuronal damage and dysfunction Cilnidipine mediates a neuroprotective effect.

Safety And Hazards

Cilnidipine is a material that will not burn under typical fire conditions .

Future Directions

Cilnidipine has shown promise in improving insulin sensitivity , and its solid dispersion prepared by a solvent evaporation method using PVP as a carrier can be utilized for enhancing its solubility . Further studies are needed to substantiate these findings .

properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Cinnamyl Cilnidipine

CAS RN

146924-45-0
Record name Cilnidipine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CILNIDIPINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.